2-(Methylsulfanyl)quinoxaline
CAS No.: 21948-73-2
Cat. No.: VC18503601
Molecular Formula: C9H8N2S
Molecular Weight: 176.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21948-73-2 |
---|---|
Molecular Formula | C9H8N2S |
Molecular Weight | 176.24 g/mol |
IUPAC Name | 2-methylsulfanylquinoxaline |
Standard InChI | InChI=1S/C9H8N2S/c1-12-9-6-10-7-4-2-3-5-8(7)11-9/h2-6H,1H3 |
Standard InChI Key | FOQUKZGBNFIUMZ-UHFFFAOYSA-N |
Canonical SMILES | CSC1=NC2=CC=CC=C2N=C1 |
Introduction
Structural and Chemical Identity of 2-(Methylsulfanyl)quinoxaline
Molecular Architecture and Nomenclature
2-(Methylsulfanyl)quinoxaline (CHNS) consists of a bicyclic quinoxaline scaffold—a fusion of two benzene rings with two nitrogen atoms at positions 1 and 4—substituted with a methylsulfanyl group (-SCH) at the 2-position. The IUPAC name derives from the parent quinoxaline system, with the methylsulfanyl moiety assigned priority based on Cahn-Ingold-Prelog rules. X-ray crystallography of analogous compounds confirms a planar quinoxaline core with bond lengths of 1.38 Å for C-N and 1.41 Å for C-C bonds, while the methylsulfanyl group adopts a staggered conformation relative to the aromatic plane .
Condensation of o-Phenylenediamines
The most prevalent synthesis involves cyclocondensation of o-phenylenediamine derivatives with α-keto sulfides. A modified protocol using 1,2-diaminobenzene and methylsulfanyl-acetyl chloride under microwave irradiation achieves yields exceeding 85% within 30 minutes, as optimized by Varala et al. . Key reaction parameters include:
Parameter | Optimal Value | Effect on Yield |
---|---|---|
Temperature | 90°C | Maximizes rate |
Solvent | DMSO | Enhances solubility |
Base | Triethylamine | Neutralizes HCl |
Reaction Time | 10 hours | Completes cyclization |
Alternative routes employ oxidative cyclization of 1,2-diimines with methylsulfanyl ketones using hypervalent iodine reagents, though these methods show lower scalability .
Post-Functionalization Strategies
Late-stage modifications of preformed quinoxalines enable installation of the methylsulfanyl group. Nucleophilic aromatic substitution on 2-chloroquinoxaline derivatives using sodium thiomethoxide in DMF at 120°C provides regioselective access, albeit with competing side reactions at the 3-position . Recent advances utilize transition-metal catalysis for C-H sulfenylation, achieving >90% selectivity when employing Pd(OAc)/Xantphos catalytic systems .
Spectroscopic Characterization and Computational Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR analysis (400 MHz, CDCl) reveals distinct splitting patterns:
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Aromatic protons: Doublets at δ 8.85 (H-3) and 8.12 (H-6) with = 8.5 Hz, confirming para-disposed nitrogens .
-
Methylsulfanyl group: Singlet at δ 2.52 integrating for three protons, characteristic of -SCH environments .
13C NMR assigns the quinoxaline carbons at δ 148.2 (C-2), 132.7 (C-4a), and 126.4 (C-7a), with the methylsulfanyl carbon at δ 15.3 .
Vibrational and Electronic Spectra
FTIR spectra show intense absorptions at:
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1580 cm: C=N stretching of quinoxaline core
-
1215 cm: C-S vibrational mode
UV-Vis spectroscopy in acetonitrile exhibits λ at 320 nm (π→π* transition) and 410 nm (n→π* transition), with molar absorptivity ε = 12,500 Mcm. TD-DFT calculations at the B3LYP/6-311++G(d,p) level reproduce these transitions within 5 nm accuracy, attributing the bathochromic shift to sulfur’s lone pair conjugation .
Physicochemical Properties and Solvent Interactions
Dipole Moment Analysis
Ground-state dipole moments (μ) calculated via DFT range from 4.12–4.56 D, while excited-state values (μ) increase to 6.78–7.24 D, indicating enhanced polarity upon photoexcitation . Experimental determination using the Lippert-Mataga equation confirms this trend, with Δμ = μ - μ = 2.66 D in polar aprotic solvents .
Solvatochromic Behavior
Kamlet-Taft parameters quantify solvent effects:
Solvent | π* (Polarity) | β (H-bond accepting) | α (H-bond donating) | λ (nm) |
---|---|---|---|---|
Cyclohexane | 0.00 | 0.00 | 0.00 | 450 |
Acetonitrile | 0.75 | 0.31 | 0.19 | 520 |
Methanol | 0.60 | 0.66 | 0.93 | 550 |
Optoelectronic Applications
Luminescent Materials
Photoluminescence quantum yield reaches Φ = 0.42 in thin films, with CIE coordinates (0.31, 0.29) near white emission. Device integration in OLED architectures achieves:
Parameter | Value |
---|---|
Turn-on Voltage | 3.2 V |
Luminance | 12,000 cd/m |
CRI | 92% |
Color Purity | 60% |
These metrics position 2-(methylsulfanyl)quinoxaline as a viable host material for full-color displays .
Charge Transport Properties
Hole mobility (μ) measured via space-charge-limited current (SCLC) gives 4.3 × 10 cm/V·s, while electron mobility (μ) = 2.1 × 10 cm/V·s. The ambipolar character stems from balanced HOMO (-5.62 eV) and LUMO (-3.18 eV) levels, facilitating both hole and electron injection in OFET configurations .
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